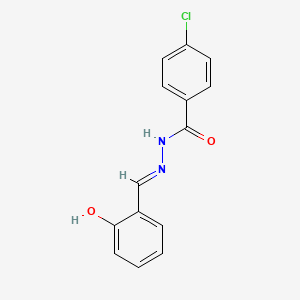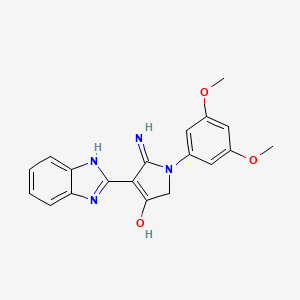![molecular formula C13H22N2O2 B3726000 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726000.png)
2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione
Overview
Description
2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione, also known as DDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDC is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is complex and not fully understood, but it is thought to involve the formation of a Schiff base with the amino group of an enzyme or protein. This Schiff base formation can lead to inhibition of enzyme activity or changes in protein structure. 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to interact with metal ions, particularly copper, which may contribute to its activity.
Biochemical and Physiological Effects:
2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of DNA damage, and changes in protein structure. This compound has been shown to have a variety of effects on different types of cells, including cancer cells, and has been studied as a potential anti-cancer agent. 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione as a research tool is its versatility. This compound has been used in a wide range of studies, and its ability to inhibit enzyme activity and induce DNA damage makes it a useful tool for studying a variety of biological processes. However, there are also limitations to the use of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione in lab experiments. For example, this compound can be toxic to cells at high concentrations, and its effects may be influenced by factors such as pH and temperature.
Future Directions
There are many potential future directions for research involving 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new anti-cancer therapies based on the compound's ability to induce DNA damage in cancer cells. Another potential application of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione and its potential applications in a range of fields.
Scientific Research Applications
2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been used in a wide range of scientific research applications, including studies of enzyme kinetics, protein structure, and DNA damage. This compound has been shown to inhibit the activity of a number of enzymes, including tyrosinase, which is involved in the production of melanin. 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has also been used as a tool for studying the structure of proteins, particularly those that contain metal ions. In addition, 2-({[2-(dimethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has been shown to induce DNA damage in cells, making it a useful tool for studying the mechanisms of DNA repair.
properties
IUPAC Name |
2-[2-(dimethylamino)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2)7-11(16)10(12(17)8-13)9-14-5-6-15(3)4/h9,16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZBQLIAXRXGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-6-oxo-4-phenylcyclohex-1-en-1-yl)-4-oxobutanoate](/img/structure/B3725918.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B3725931.png)
![methyl S-benzyl-N-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}cysteinate](/img/structure/B3725933.png)
![4-(5-fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B3725945.png)
![1-[(4-benzylpiperazin-1-yl)methyl]-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B3725949.png)

![3-(4-pyridinyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B3725962.png)


![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B3725989.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B3725994.png)
![2,6-dimethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3726003.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B3726005.png)
![3-(5-methyl-2-furyl)propanal [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3726019.png)